2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene
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Overview
Description
2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a bromomethyl group at the second position and a nitro group at the fourth position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 4-nitro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Solvents such as acetone, dichloromethane, or acetonitrile may be used, and the reaction can be conducted under controlled temperature and illumination .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid can be used.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The major product is 2-(aminomethyl)-4-nitro-2,3-dihydro-1H-indene.
Oxidation: Products include 2-(bromomethyl)-4-nitrobenzaldehyde and 2-(bromomethyl)-4-nitrobenzoic acid.
Scientific Research Applications
2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an indene ring.
2-Bromomethyl-4-nitrobenzene: Lacks the fused cyclopentene ring present in the indene structure.
Uniqueness
2-(Bromomethyl)-4-nitro-2,3-dihydro-1H-indene is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. The presence of both bromomethyl and nitro groups allows for diverse chemical reactivity, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrNO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
InChI Key |
HTMIJTQDPIGYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CBr |
Origin of Product |
United States |
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